PDE10A-IN-3 (designated as Compound 16 in primary medicinal chemistry literature) is a quinazoline-based inhibitor of phosphodiesterase 10A (PDE10A). With a molecular weight of 490.60 and an established IC50 of 12 nM against recombinant rat PDE10A, it serves as a critical tool compound for neuroscience research, particularly in modeling schizophrenia and basal ganglia disorders. Unlike earlier non-selective phosphodiesterase inhibitors, PDE10A-IN-3 was structurally optimized to achieve targeted central nervous system (CNS) penetrance, low P-glycoprotein (P-gp) efflux liability, and strict selectivity over cardiovascular-linked off-targets such as PDE3A and PDE3B. For procurement professionals and lead-discovery teams, it represents an in vivo-ready baseline material for assay validation and comparative pharmacokinetic studies [1].
Substituting PDE10A-IN-3 with generic or legacy PDE10A inhibitors, such as papaverine or early-generation quinazolines, introduces severe confounding variables in both in vitro and in vivo workflows. Papaverine, while historically utilized as a PDE10A benchmark, suffers from rapid striatal washout, poor metabolic stability, and significant off-target effects, rendering it incompatible with sustained in vivo CNS modeling. Furthermore, early-generation quinazoline analogs frequently exhibit cross-reactivity with PDE3A and PDE3B, which triggers unwanted cardiovascular phenotypes that mask true CNS-mediated responses. Procurement of the exact PDE10A-IN-3 structure ensures the strict maintenance of a low P-gp efflux ratio (MDR BA/AB < 2) and controlled human liver microsomal clearance, parameters that are critical for reproducible blood-brain barrier penetration and valid neuropharmacological data [1].
PDE10A-IN-3 demonstrates targeted binding to the catalytic site of PDE10A, driven by a bidentate hydrogen bonding interaction and optimized side-chain positioning. In scintillation proximity assays using recombinant rat PDE10A expressed in Sf9 cells, PDE10A-IN-3 achieved an IC50 of 12 nM. This represents a measurable potency advantage over the classical baseline inhibitor papaverine, which typically exhibits an IC50 in the 30-36 nM range under similar assay conditions [1].
| Evidence Dimension | PDE10A Enzymatic IC50 |
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Papaverine (~30-36 nM) |
| Quantified Difference | ~2.5x to 3x greater potency for PDE10A-IN-3 |
| Conditions | Recombinant rat PDE10A in Sf9 cells, [3H]cAMP substrate, 30 min incubation |
Higher intrinsic potency allows for lower dosing in cellular and animal models, reducing the risk of dose-dependent off-target toxicity.
A major liability in the procurement of early-generation quinazoline PDE10A inhibitors is their cross-reactivity with PDE3A and PDE3B, which induces confounding cardiovascular effects. PDE10A-IN-3 was structurally refined to eliminate this liability, showing negligible inhibition of PDE3A/B at relevant concentrations, whereas the unoptimized baseline quinazoline (Compound 1) exhibited PDE3A and PDE3B IC50 values of 3790 nM and 636 nM, respectively [1].
| Evidence Dimension | PDE3A / PDE3B Cross-Reactivity |
| Target Compound Data | Highly selective (negligible PDE3A/B inhibition at therapeutic doses) |
| Comparator Or Baseline | Early quinazoline Compound 1 (PDE3A IC50 = 3790 nM; PDE3B IC50 = 636 nM) |
| Quantified Difference | Elimination of measurable PDE3A/B cross-reactivity |
| Conditions | In vitro PDE selectivity profiling panel |
Procurement of this specific selective analog is mandatory for in vivo studies to ensure behavioral data is not confounded by cardiovascular alterations.
For CNS-targeted therapeutics, avoiding active efflux by P-glycoprotein (P-gp) is critical for maintaining adequate brain exposure. PDE10A-IN-3 was specifically optimized to minimize P-gp liability. In vitro transporter assays demonstrate that PDE10A-IN-3 maintains an MDR BA/AB efflux ratio of < 2, distinguishing it from generic lipophilic analogs that suffer from high efflux ratios and consequently fail to achieve sufficient striatal concentrations in vivo [1].
| Evidence Dimension | P-gp Efflux Ratio (MDR BA/AB) |
| Target Compound Data | < 2.0 |
| Comparator Or Baseline | Highly effluxed generic analogs (MDR BA/AB > 3.0) |
| Quantified Difference | Maintenance of ratio below the critical threshold of 2.0 |
| Conditions | In vitro MDR1-MDCK or similar bidirectional permeability assay |
Selecting a compound with a validated low efflux ratio guarantees predictable CNS penetration, allowing researchers to use standard systemic dosing protocols rather than complex direct-brain infusions.
In vivo neuropharmacology requires compounds that do not undergo rapid hepatic degradation. PDE10A-IN-3 was engineered to achieve a low to moderate intrinsic human liver microsomal clearance (HLM Cl,int). Unlike papaverine, which exhibits rapid in vivo washout and poor metabolic stability, PDE10A-IN-3 maintains an HLM Cl,int of < 48 mL/min/kg, ensuring a pharmacokinetic half-life suitable for sustained target engagement in rodent models [1].
| Evidence Dimension | Human Liver Microsomal Clearance (HLM Cl,int) |
| Target Compound Data | < 48 mL/min/kg |
| Comparator Or Baseline | Papaverine (rapid washout / high clearance) |
| Quantified Difference | Optimized metabolic stability threshold met (< 48 mL/min/kg) |
| Conditions | In vitro human liver microsome incubation |
Predictable and moderate clearance rates are essential for establishing stable, reproducible dosing regimens in preclinical efficacy studies without the need for constant redosing.
Due to its low P-gp efflux ratio and optimized microsomal clearance, PDE10A-IN-3 is a highly suitable choice for systemic dosing in rodent models (e.g., conditioned avoidance response) to study antipsychotic efficacy without the rapid washout issues associated with papaverine [1].
Because of its strict selectivity against PDE3A and PDE3B, this compound is ideal for behavioral or neurochemical studies where cardiovascular side effects (such as altered heart rate or blood pressure) would confound the interpretation of CNS-mediated data [1].
In industrial drug discovery programs targeting the basal ganglia, PDE10A-IN-3 serves as a highly reliable, structurally validated positive control for high-throughput screening and structure-activity relationship (SAR) assay calibration [1].